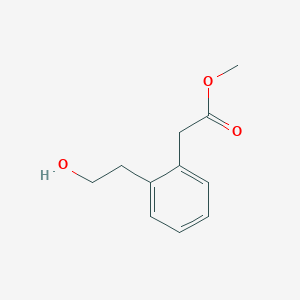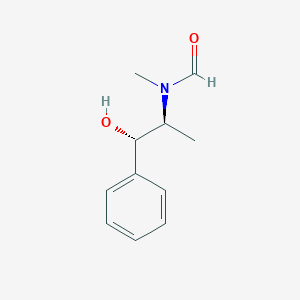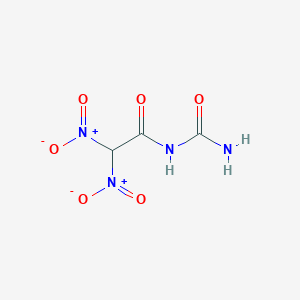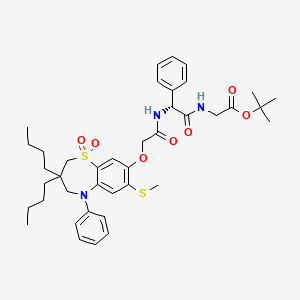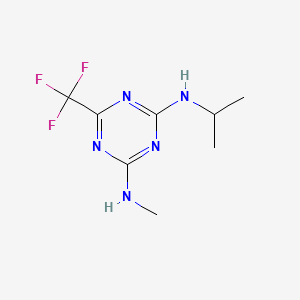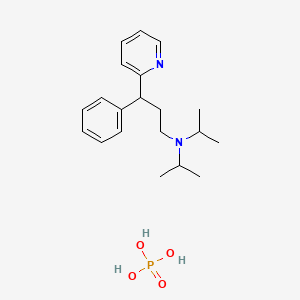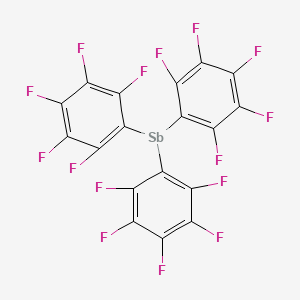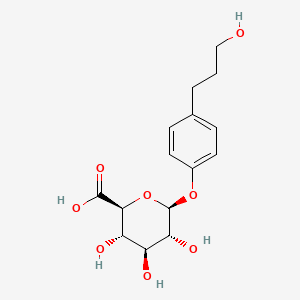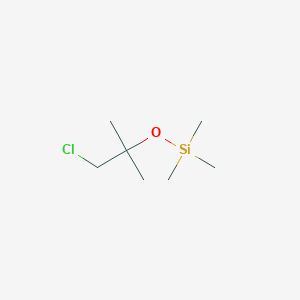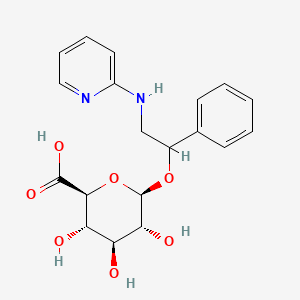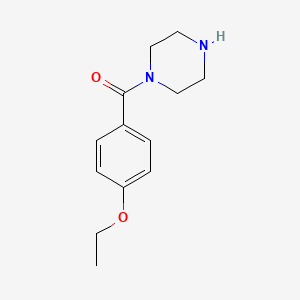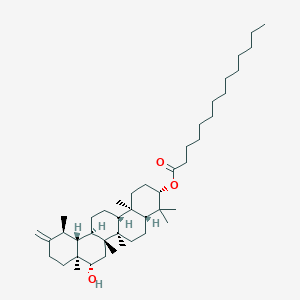
Arnidiol 3-Myristate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Arnidiol 3-Myristate can be synthesized through esterification of arnidiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to isolate the desired ester .
Industrial Production Methods
Industrial production of this compound often employs supercritical fluid extraction (SFE) techniques. This method allows for the selective extraction of triterpenoid esters from Calendula officinalis flowers. The process involves the use of supercritical carbon dioxide as the extraction solvent, which is both efficient and environmentally friendly .
化学反応の分析
Types of Reactions
Arnidiol 3-Myristate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triterpenoid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized arnidiol derivatives.
Reduction: Reduced arnidiol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a model compound for studying esterification and triterpenoid chemistry.
作用機序
Arnidiol 3-Myristate exerts its effects primarily through its interaction with cellular membranes and modulation of inflammatory pathways. It has been shown to enhance the integrity of the epithelial intestinal barrier by reducing oxidative stress and inflammation. The compound targets molecular pathways involving cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha, thereby reducing inflammation and promoting healing .
類似化合物との比較
Arnidiol 3-Myristate can be compared to other triterpenoid esters such as taraxasterol 3-O-myristate and arnidiol 3-O-laurate. While these compounds share similar structural features, this compound is unique in its specific esterification with myristic acid, which may confer distinct biological activities .
List of Similar Compounds
- Taraxasterol 3-O-myristate
- Arnidiol 3-O-laurate
- Oleanolic acid derivatives
Conclusion
This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and potential therapeutic benefits make it a valuable subject for further research and development.
特性
分子式 |
C44H76O3 |
|---|---|
分子量 |
653.1 g/mol |
IUPAC名 |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h32-37,39,45H,2,10-30H2,1,3-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |
InChIキー |
RWBOMXGEKDSWEP-JVFFPKSBSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


